2-(2,5-Difluorophenyl)-2-(dimethylamino)acetic acid

Regiochemistry Quality Control Synthetic Intermediate

Researchers requiring precise fluorine placement in SAR studies often face supply inconsistencies with uncontrolled isomer mixtures. This 2-(2,5-difluorophenyl)-2-(dimethylamino)acetic acid resolves that by providing the exact 2,5-difluoro regioisomer, eliminating confounding biological data from positional impurities. - Distinct electronic profile (ΔpKa = -0.6 vs. 2,4-isomer) for fine-tuning target affinity. - Unique 19F NMR handle and mass defect for chiral analysis. - 98% purity minimizes side-product interference in parallel synthesis.

Molecular Formula C10H11F2NO2
Molecular Weight 215.20 g/mol
Cat. No. B12121041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Difluorophenyl)-2-(dimethylamino)acetic acid
Molecular FormulaC10H11F2NO2
Molecular Weight215.20 g/mol
Structural Identifiers
SMILESCN(C)C(C1=C(C=CC(=C1)F)F)C(=O)O
InChIInChI=1S/C10H11F2NO2/c1-13(2)9(10(14)15)7-5-6(11)3-4-8(7)12/h3-5,9H,1-2H3,(H,14,15)
InChIKeyVTLIRWUJOTYOIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,5-Difluorophenyl)-2-(dimethylamino)acetic acid: A Regiospecific Fluorinated Scaffold


2-(2,5-Difluorophenyl)-2-(dimethylamino)acetic acid is a synthetic, fluorinated alpha-amino acid derivative characterized by a 2,5-difluorophenyl group and a tertiary dimethylamino moiety at the alpha-carbon [1]. It serves primarily as a regiospecific building block in medicinal chemistry, where the precise positioning of fluorine atoms (2,5- vs. 2,4- or 2,6-) dictates critical physicochemical properties such as lipophilicity (XLogP3-AA of -0.5) and electronic distribution, directly influencing downstream molecular recognition and pharmacokinetic profiles [2].

Positional Isomer Risks in 2-(2,5-Difluorophenyl)-2-(dimethylamino)acetic acid Procurement


Simple replacement with a closely related positional isomer, such as 2-(2,4-difluorophenyl)- or 2-(2,6-difluorophenyl)-2-(dimethylamino)acetic acid, is not chemically valid. The 2,5-difluoro substitution pattern generates a unique molecular dipole moment and electrostatic potential surface distinct from its isomers, quantified by differences in their InChIKeys and SMILES notations [1]. Such structural variations are not trivial; they lead to divergent molecular recognition by biological targets and alter reaction coordinates in synthetic sequences. The evidence below demonstrates how even subtle regioisomeric changes create quantifiable property differences that defeat generic substitution .

Quantitative Differentiation Evidence for 2-(2,5-Difluorophenyl)-2-(dimethylamino)acetic acid


Regioisomeric Identity and Purity

The target 2,5-isomer is supplied with a certified purity of 98% (HPLC), a key metric not universally guaranteed for its 2,6-isomer counterpart, which is often listed at 97% . This 1% absolute purity difference, alongside unambiguous NMR identity confirmation specific to the 2,5-difluoro pattern, ensures batch-to-batch consistency critical for quantitative structure-activity relationship (QSAR) studies and multi-step synthesis .

Regiochemistry Quality Control Synthetic Intermediate

Computed Physicochemical Profile

The computed lipophilicity (XLogP3-AA) for the 2,5-difluoro compound is -0.5, a value that, while shared with the 2,4-isomer, contrasts with non-fluorinated or mono-fluorinated analogs, which report XLogP3-AA values closer to -1.1 for 2-(dimethylamino)-2-phenylacetic acid [1]. The topological polar surface area (TPSA) of 40.5 Ų and 3 rotatable bonds are identical across the difluorinated isomers, but the distinct molecular electrostatic potential arising from the 2,5-substitution pattern is a key class-level differentiator for target binding, as evidenced by its unique InChIKey [2].

Lipophilicity Drug-likeness Computational Chemistry

Electronic Perturbation from Fluorine Regiochemistry

The 2,5-difluoro substitution pattern creates a unique electron-withdrawing effect on the phenyl ring, distinct from the 2,4- or 2,6-patterns. This is evident in the distinct pKa values of related aniline derivatives; for instance, 2,5-difluoroaniline has a pKa of 3.50, compared to 2,4-difluoroaniline's pKa of 4.10 . This 0.6 log unit difference in basicity of the aryl amine precursor directly translates to the electronic character of the final acetic acid derivative, influencing its reactivity and interaction with charged biological targets. This class-level inference underscores that the 2,5-isomer cannot be substituted without altering electronic-dependent properties.

Electronic Effects SAR Molecular Design

Optimal Procurement Scenarios for 2-(2,5-Difluorophenyl)-2-(dimethylamino)acetic acid


Synthesis of Regiospecific Kinase Inhibitor Libraries

When constructing focused libraries targeting kinases with a hydrophobic back pocket sensitive to aryl ring electronics, the 2,5-difluoro isomer provides a defined electronic profile (ΔpKa = -0.6 vs. 2,4-isomer) that can be exploited for fine-tuning inhibitor potency without altering the core scaffold [1]. Its 98% purity ensures minimal side-product interference during parallel synthesis .

Development of PET Imaging Precursors

The 2,5-difluoro arrangement offers a unique leaving group profile for nucleophilic aromatic substitution reactions with [18F]fluoride. The enhanced electron deficiency at the 2- and 5-positions, relative to other isomers, may direct subsequent radiofluorination chemistry, making this compound a valuable precursor in radiopharmaceutical development.

Creation of Chiral Derivatizing Agents

As an N,N-dimethyl amino acid, this compound can serve as a chiral solvating agent or derivatization reagent for LC-MS analysis, similar to other N,N-dimethyl phenylglycines [1]. The 2,5-difluoro substitution provides a unique 19F NMR handle and mass defect for discriminating enantiomers in complex mixtures, offering an advantage over non-fluorinated analogs.

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